CXCR4 Antagonist Binding Affinity: 4-Amino-D-Phe vs. 4-Hydroxy-D-Phe (D-Tyr) in FC131 Scaffold
In the cyclic pentapeptide CXCR4 antagonist FC131 scaffold, substitution of the para-hydroxy group (D-Tyr) with a para-amino group (p-amino-D-phenylalanine) resulted in a quantifiable reduction in binding inhibition potency against [¹²⁵I]-SDF-1 binding to CXCR4. While the parent FC131 compound (containing D-Tyr) exhibits an IC₅₀ of approximately 4.5 nM, the 4-amino-D-Phe analog demonstrates an IC₅₀ of 0.1 μM (100 nM) [1]. An independent SAR analysis reported this modification causes a 13-fold reduction in affinity compared to the 4-hydroxy analogue [2]. This data provides a clear, quantitative differentiation: the 4-amino derivative is approximately 22-fold less potent than the 4-hydroxy parent, but maintains sub-micromolar antagonist activity, which may be desirable for applications requiring reduced receptor occupancy.
| Evidence Dimension | Inhibition of [¹²⁵I]-SDF-1 binding to CXCR4 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 μM (100 nM) for the FC131 analog containing p-amino-D-phenylalanine (D-Phe(4-NH₂)) |
| Comparator Or Baseline | FC131 parent compound containing D-Tyr: IC₅₀ ≈ 4.5 nM |
| Quantified Difference | ~22-fold reduction in potency (13-fold reduction reported in related SAR study) |
| Conditions | Competitive binding assay using [¹²⁵I]-SDF-1 and CXCR4-expressing cells |
Why This Matters
This data allows researchers to select the 4-amino-D-Phe analog for applications where attenuated CXCR4 antagonism is therapeutically or experimentally advantageous, as opposed to the high-potency parent compound.
- [1] MedChemExpress. 4-Amino-D-phenylalanine (4-NH2-d-Phe) Product Datasheet. CAS 102281-45-8. View Source
- [2] Tamamura, H., Esaka, A., Ogawa, T., et al. Structure-activity relationship studies on CXCR4 antagonists having cyclic pentapeptide scaffolds. Org. Biomol. Chem., 2005, 3, 4392–4394. View Source
